Product packaging for (6-Nitropyridin-3-yl)methanol(Cat. No.:)

(6-Nitropyridin-3-yl)methanol

Cat. No.: B13678478
M. Wt: 154.12 g/mol
InChI Key: ZKJZLPFLGSLEQD-UHFFFAOYSA-N
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Description

(6-Nitropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It belongs to the class of nitropyridines, which are recognized as privileged structural motifs in modern organic and medicinal chemistry . The presence of both a nitro group and a hydroxymethyl group on the pyridine ring makes it a versatile building block or intermediate for further synthetic chemistry . Nitropyridines, in general, are convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities, such as antitumor, antiviral, and anti-neurodegenerative effects . The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic aromatic substitution, a key reaction for assembling complex molecular architectures . Furthermore, the hydroxymethyl group can be readily transformed into other functional groups, allowing for significant synthetic diversification . As such, this compound serves as a valuable scaffold for researchers in various fields, including medicinal chemistry and materials science. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B13678478 (6-Nitropyridin-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-nitropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5-1-2-6(7-3-5)8(10)11/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJZLPFLGSLEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 6 Nitropyridin 3 Yl Methanol

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that significantly influences the chemical properties of the pyridine (B92270) ring. It deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack. Its reactivity is central to many synthetic applications of (6-Nitropyridin-3-yl)methanol.

Reductive Transformations to Amino Pyridine Derivatives

One of the most common and synthetically useful transformations of the nitro group is its reduction to a primary amine. This conversion of this compound yields (6-Aminopyridin-3-yl)methanol, a key intermediate for pharmaceuticals and other complex organic molecules. The reduction can be achieved through various methods, including catalytic hydrogenation and the use of dissolving metal reductants.

Catalytic hydrogenation, typically employing hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, is a clean and efficient method for this transformation. Alternatively, metal-acid systems like iron in acetic acid (Fe/CH₃COOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are robust methods for nitro group reduction. Electrochemical methods have also been developed for the reduction of nitropyridines to their corresponding amino derivatives.

Table 1: Common Reagents for the Reduction of Nitro Groups
Reagent/SystemTypical ConditionsProduct
H₂/Pd-CMethanol (B129727) or Ethanol, Room Temperature(6-Aminopyridin-3-yl)methanol
Fe/NH₄ClEthanol/Water, Reflux(6-Aminopyridin-3-yl)methanol
SnCl₂·2H₂OEthanol or Ethyl Acetate, Reflux(6-Aminopyridin-3-yl)methanol
Sodium Hydrosulfite (Na₂S₂O₄)Water/Methanol, Room Temperature(6-Aminopyridin-3-yl)methanol

Nucleophilic Substitution of the Nitro Group

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. acs.org Although it is not as common a leaving group as a halide, under certain conditions, it can be displaced by a potent nucleophile. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, allows for the attack of a nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex. acs.org

A notable application of this reactivity is in the synthesis of radiolabeled compounds for medical imaging. For instance, in the development of positron emission tomography (PET) imaging agents, a nitro-precursor can undergo nucleophilic substitution with a fluoride ion. Research has shown that N-methylated derivatives of nitropyridines can be subjected to nucleophilic [¹⁸F]fluorination using K[¹⁸F]F/Kryptofix 2.2.2, where the nitro group is displaced to form the corresponding fluoro-pyridine derivative. acs.org This reaction highlights the utility of the nitro group as a leaving group in specialized synthetic contexts.

Table 2: Example of Nucleophilic Substitution of a Nitro Group
Substrate TypeNucleophileReagents/ConditionsProduct Type
Activated Nitropyridine DerivativeFluoride (¹⁸F⁻)K[¹⁸F]F, Kryptofix 2.2.2, HeatFluoropyridine Derivative

Reactions of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol that can undergo a variety of common and important chemical transformations, including oxidation, esterification, and etherification. These reactions provide pathways to other important functional groups and are crucial for elaborating the molecular structure.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde (6-Nitropyridine-3-carbaldehyde) or the carboxylic acid (6-Nitropyridine-3-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage without further oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane (DMP) oxidations are commonly employed for this purpose.

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or ruthenium tetroxide (RuO₄).

Table 3: Reagents for the Oxidation of the Hydroxymethyl Group
Target ProductReagent/SystemTypical Conditions
6-Nitropyridine-3-carbaldehydePyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂), Room Temperature
6-Nitropyridine-3-carbaldehydeDess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂), Room Temperature
6-Nitropyridine-3-carboxylic acidPotassium Permanganate (KMnO₄)Basic aqueous solution, Heat
6-Nitropyridine-3-carboxylic acidJones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to Room Temperature

Esterification and Etherification Reactions

The hydroxymethyl group readily participates in esterification and etherification reactions to produce a wide range of derivatives.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). A more reactive method involves the use of an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide), forming an ether. Studies on the etherification of similar benzylic alcohols have shown that the presence of strong electron-withdrawing groups, such as a nitro group, can decrease the reactivity of the alcohol in some catalytic systems. acs.orgnih.gov

Table 4: Representative Esterification and Etherification Reactions
Reaction TypeReagentsProduct Type
Esterification (Fischer)Carboxylic Acid (R-COOH), H₂SO₄ (cat.)Ester (R-COOCH₂-Py-NO₂)
EsterificationAcyl Chloride (R-COCl), PyridineEster (R-COOCH₂-Py-NO₂)
Etherification (Williamson)1. NaH; 2. Alkyl Halide (R-X)Ether (R-OCH₂-Py-NO₂)

Pyridine Ring Functionalization and Derivatization

Functionalization of the pyridine nucleus in this compound is a key area of study for the synthesis of novel derivatives. The reactivity is characterized by a strong predisposition towards nucleophilic attack and a general resistance to electrophilic substitution.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic aromatic substitution on the pyridine ring of this compound is exceptionally challenging and generally not observed under standard conditions. wikipedia.org The rate of electrophilic substitution on pyridine is significantly slower than on benzene (B151609) due to the deactivating effect of the electronegative ring nitrogen. wikipedia.org In this compound, this deactivation is further intensified by the potent electron-withdrawing nitro group.

Furthermore, the reaction conditions required for most EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions) involve strong acids or Lewis acids. wikipedia.org The basic nitrogen atom of the pyridine ring readily reacts with these acidic reagents, leading to the formation of a pyridinium cation. This positively charged species is even more strongly deactivated towards attack by an electrophile, making substitution nearly impossible. wikipedia.orgrsc.org Computational studies confirm that while pyridine-N-oxide can undergo EAS, the protonated species present in acidic media are strongly deactivated. rsc.org

Nucleophilic Aromatic Substitution (SNA)

In stark contrast to its inertness towards electrophiles, the electron-poor nature of the this compound ring makes it highly activated for nucleophilic aromatic substitution (SNA). This is the most important reaction pathway for the functionalization of this nucleus. wikipedia.org The nitro group plays a crucial role in activating the ring and stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.org SNA reactions on this scaffold can proceed through two primary mechanisms: displacement of a leaving group (SNAr) and C-H functionalization, notably Vicarious Nucleophilic Substitution (VNS).

SNAr via Displacement of a Leaving Group: In substrates where a suitable leaving group is present, typically at a position ortho or para to an activating group, SNAr proceeds readily. wikipedia.org For nitropyridines, the nitro group itself can sometimes act as the leaving group. Research on the radiofluorination of substituted 2-nitropyridines has demonstrated that the nitro group can be efficiently displaced by a fluoride nucleophile. researchgate.netepa.gov This highlights the potential for introducing new functionalities at the 6-position of the pyridine ring, although it would result in the loss of the activating nitro group.

Table 1: Nucleophilic Aromatic Substitution (SNAr) via [¹⁸F]Fluoride on 2-Nitropyridine (B88261) Derivatives epa.gov
SubstrateReaction Time (min)Temperature (°C)Radiochemical Yield (RCY) (%)
3-methoxy-2-nitropyridine3014070-89
3-methyl-2-nitropyridine3014070-89
3-methoxy-6-methyl-2-nitropyridine3014081 ± 1

Vicarious Nucleophilic Substitution (VNS): VNS is a powerful method for the direct C-H functionalization of electron-deficient aromatic rings, including nitropyridines. nih.gov This reaction involves the addition of a nucleophile (typically a carbanion) that bears a leaving group on the same carbon atom. The nucleophile adds to an electron-deficient C-H position on the ring, forming a σ-adduct. Subsequent base-induced elimination of the leaving group from the adduct restores aromaticity and results in the formal substitution of a hydrogen atom. nih.gov For 3-nitropyridine, a close structural analog of the core of this compound, VNS reactions with sulfonyl-stabilized carbanions have been shown to proceed efficiently, leading to alkylation primarily at the C4-position, which is para to the nitro group. acs.org By analogy, this compound is expected to undergo VNS at its C-4 position.

Table 2: Vicarious Nucleophilic Substitution (VNS) for C-H Alkylation of 3-Nitropyridine acs.org
Alkyl Phenyl Sulfone ReagentProductYield (%)
Ethyl phenyl sulfone4-Ethyl-3-nitropyridine71
Propyl phenyl sulfone3-Nitro-4-propylpyridine65
Cyclopropylmethyl phenyl sulfone4-(Cyclopropylmethyl)-3-nitropyridine66
(Fluoromethyl)phenyl sulfone4-(Fluoromethyl)-3-nitropyridine52

Ring Transformations and Rearrangements

Ring transformation is a synthetic strategy that involves the conversion of one heterocyclic system into another through a "scrap and build" process, often involving ring-opening followed by recyclization. These reactions are typically characteristic of highly electron-deficient heterocyclic systems that contain good leaving groups within their ring structure. nih.gov

For instance, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for three-component ring transformations. Its high electron deficiency and the presence of a good leaving group facilitate reactions with ketones and a nitrogen source (like ammonia or ammonium acetate) to afford novel, highly substituted nitropyridines that are otherwise difficult to access. nih.govresearchgate.net Similarly, other electron-poor heterocycles like 5-nitropyrimidines are known to undergo ring transformations into pyridines upon reaction with certain nucleophiles. mdpi.comacs.org

Table 3: Examples of Ring Transformations Leading to Pyridine Derivatives
Starting HeterocycleReagentsProduct TypeReference
1-Methyl-3,5-dinitro-2-pyridoneKetone, Ammonium Acetate2-Aryl-5-nitropyridines researchgate.net
5-Nitropyrimidineα-PhenylacetamidinesSubstituted Pyridines acs.org
3-Methyl-5-nitropyrimidin-4(3H)-one1,3-Dicarbonyl compounds, Ammonium AcetateFunctionalized 4-Aminopyridines mdpi.com

However, there is no evidence to suggest that this compound, a stable aromatic pyridine, undergoes such ring transformations under conventional conditions. The structural features required for these reactions—such as being a pyridone or a pyrimidine with an inherent leaving group—are absent in this molecule.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into complex molecules at a late point in their synthesis. This strategy is highly valuable in medicinal chemistry for rapidly generating analogs of a lead compound. For a molecule like this compound, LSF strategies would focus on modifying the pyridine nucleus.

One prominent LSF strategy applicable to this system is the Vicarious Nucleophilic Substitution (VNS) reaction discussed previously. As a direct C-H functionalization method that operates on the activated nitropyridine core, it represents an ideal approach for introducing alkyl or other groups at the C-4 position without requiring pre-functionalization. nih.govacs.org

Another advanced LSF approach for heterocycles involves a tandem C-H activation/fluorination followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. nih.govberkeley.edu This two-step process first activates a C-H bond (often at the position alpha to the ring nitrogen) and installs a fluorine atom, which then serves as an excellent leaving group for subsequent displacement by a wide range of nucleophiles under mild conditions. nih.gov While powerful, the application of this specific strategy to this compound would be complicated by the existing substitution pattern, as the position alpha to the nitrogen (C-6) is already occupied by the nitro group.

More general transition-metal-catalyzed C-H functionalization methods have also been developed for the regioselective modification of distal positions (C3 and C4) in pyridines. nih.gov These reactions often require specific directing groups to control the site of functionalization. Applying such methods to this compound would require careful consideration of the directing group's placement and its compatibility with the strongly deactivating nitro group.

Derivatization Strategies and Analog Development from 6 Nitropyridin 3 Yl Methanol

Synthesis of Substituted (6-Nitropyridin-3-yl)methanol Analogues

The synthesis of substituted analogues of this compound can be approached in two primary ways: modification of the hydroxymethyl group or substitution on the pyridine (B92270) ring.

The hydroxyl group can be readily converted into other functionalities. For instance, etherification can be achieved under Williamson ether synthesis conditions, reacting this compound with an alkyl halide in the presence of a base. Similarly, esterification with various carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides) can be accomplished, often catalyzed by an acid or a coupling agent. These reactions allow for the introduction of a wide array of lipophilic or functionalized side chains, which can modulate the physicochemical properties of the parent molecule.

Substitution on the pyridine ring is facilitated by the activating effect of the nitro group. Nucleophilic aromatic substitution (SNAr) reactions can introduce substituents at positions ortho or para to the nitro group. While direct substitution on the this compound scaffold can be challenging, a common strategy involves the use of a related starting material, such as a halo-nitropyridine, followed by the introduction or modification of the methanol (B129727) group.

Starting Material Reagent(s) Reaction Type Product
This compoundAlkyl halide, BaseWilliamson Ether Synthesis(6-Nitropyridin-3-yl)methyl ether
This compoundCarboxylic acid, Acid catalystFischer Esterification(6-Nitropyridin-3-yl)methyl ester
5-Halo-2-nitropyridineVarious nucleophilesSNArSubstituted 2-nitropyridine (B88261)

Incorporation into Complex Heterocyclic Systems

The functional groups of this compound serve as valuable synthons for the construction of more complex heterocyclic systems, including those with potential pharmacological activity.

The hydroxymethyl group of this compound can be oxidized to the corresponding carboxylic acid, (6-Nitropyridin-3-yl)acetic acid. This carboxylic acid derivative is a key intermediate for the synthesis of 1,3,4-oxadiazoles. A common method involves the conversion of the carboxylic acid to an acyl hydrazide, followed by cyclization. For instance, reaction with hydrazine hydrate yields the corresponding hydrazide, which can then be treated with a variety of reagents, such as carbon disulfide or an orthoester, to form the 1,3,4-oxadiazole ring. This approach allows for the introduction of the (6-nitropyridin-3-yl)methyl moiety into a new heterocyclic core.

The pyridine ring of this compound can be utilized as a foundation for the construction of fused bicyclic and polycyclic systems. The reactivity of the nitropyridine ring towards nucleophiles and in cycloaddition reactions can be exploited to build additional rings. For example, the nitro group can be reduced to an amino group, which can then participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidines or other nitrogen-containing heterocycles. While direct examples starting from this compound are not extensively documented, the functional handles it possesses make it a plausible precursor for such transformations.

Precursor Derived From this compound Reaction Sequence Resulting Heterocyclic System
(6-Nitropyridin-3-yl)acetic acid1. Hydrazine hydrate2. Carbon disulfide2-((6-Nitropyridin-3-yl)methyl)-1,3,4-oxadiazole-5-thiol
5-Amino-3-methylpyridine (from reduction of nitro group)Condensation with a β-ketoesterPyrido[2,3-b]pyrimidine derivative

Conjugation to Amine-Containing Structures and Piperazine Derivatives

A significant area of analog development involves the conjugation of the (6-nitropyridin-3-yl) moiety to various amine-containing structures, particularly piperazine and its derivatives. This is often achieved through nucleophilic aromatic substitution on a related nitropyridine precursor. A prominent example is the synthesis of 1-(6-nitropyridin-3-yl)piperazine. Although this synthesis typically starts from a 5-halo-2-nitropyridine rather than this compound, it represents a key structural analog. In these reactions, the halogen at the 5-position of the pyridine ring is displaced by a nucleophilic nitrogen atom of piperazine. Various reaction conditions have been reported, often involving a base and a suitable solvent. The resulting conjugate combines the pharmacophoric features of both the nitropyridine and the piperazine rings.

Alternatively, the hydroxymethyl group of this compound can be converted to a leaving group, such as a tosylate or a halide, to facilitate direct alkylation of amines, including piperazine derivatives. This provides a more direct route to N-((6-nitropyridin-3-yl)methyl) substituted amines.

Starting Material Amine Reaction Type Product Yield (%)
5-Bromo-2-nitropyridinePiperazineSNAr1-(6-Nitropyridin-3-yl)piperazine82-95
3-Chloro-6-nitropyridinePiperazineSNAr1-(6-Nitropyridin-3-yl)piperazine96
(6-Nitropyridin-3-yl)methyl tosylatePiperazineNucleophilic Alkylation1-((6-Nitropyridin-3-yl)methyl)piperazineNot reported

Use as a Precursor for Polyfunctionalized Compounds

This compound is an excellent starting point for the synthesis of polyfunctionalized pyridine derivatives through sequential modification of its functional groups. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing additional points for diversification.

For example, reduction of the nitro group to an amine, followed by oxidation of the hydroxymethyl group to an aldehyde, would yield 5-amino-pyridine-3-carbaldehyde. This bifunctional molecule can then serve as a versatile intermediate for the synthesis of a wide range of more complex structures, including Schiff bases, and as a building block in multicomponent reactions for the rapid generation of molecular diversity. The strategic and selective manipulation of the nitro and hydroxyl functionalities allows for the creation of a library of polyfunctionalized pyridines with diverse substitution patterns and potential applications.

Initial Transformation Subsequent Reaction(s) Resulting Polyfunctionalized Compound
Reduction of nitro groupAcylation of the resulting amineN-(5-(Hydroxymethyl)pyridin-2-yl)acetamide
Oxidation of hydroxyl groupWittig reaction on the resulting aldehyde6-Nitro-3-(vinyl)pyridine
Reduction of nitro group and oxidation of hydroxyl groupReductive amination of the aldehyde(5-Aminopyridin-3-yl)methanamine derivative

Advanced Spectroscopic Characterization and Structural Analysis

X-ray Crystallography for Solid-State Molecular Architecture

The pyridine (B92270) ring itself is expected to be largely planar. wikipedia.org The nitro group is also typically coplanar with the aromatic ring to maximize resonance stabilization. researchgate.net The C-N bond connecting the nitro group to the ring and the N-O bonds within the nitro group will have lengths indicative of their partial double-bond character. The hydroxymethyl group introduces a degree of conformational flexibility around the C-C and C-O single bonds.

In the solid state, intermolecular hydrogen bonding is expected to be a dominant force in the crystal lattice. The hydroxyl group (-OH) of the methanol (B129727) substituent is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. These interactions would likely lead to the formation of extended networks, influencing the compound's melting point, solubility, and other physical properties.

Table 1: Expected Crystallographic Parameters for (6-Nitropyridin-3-yl)methanol based on Analogs

Parameter Expected Value/Feature
Crystal System Orthorhombic or Monoclinic
Space Group Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Key Bond Angles C-C-C and C-N-C in ring ~120°
O-N-O in nitro group ~125°
Dihedral Angles Pyridine ring and NO₂ group nearly coplanar

Vibrational Spectroscopy: FT-IR and Raman Analysis for Molecular Modes and Bonding Interactions

The key functional groups contributing to the vibrational spectrum are the nitro group, the pyridine ring, the hydroxymethyl group, and the aromatic C-H bonds.

Nitro Group (NO₂): This group is characterized by strong, distinct stretching vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) is found between 1335-1380 cm⁻¹.

Pyridine Ring: Aromatic ring stretching vibrations (ν(C=C) and ν(C=N)) are expected to produce a series of bands in the 1400-1610 cm⁻¹ range.

Hydroxymethyl Group (-CH₂OH): A broad absorption band corresponding to the O-H stretching vibration (ν(O-H)) is expected in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups. The C-O stretching vibration (ν(C-O)) would likely appear in the 1000-1260 cm⁻¹ range. The CH₂ group will show symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹.

Aromatic C-H Bonds: The stretching vibrations (ν(C-H)) of the protons on the pyridine ring typically occur above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (γ(C-H)) are expected in the 700-900 cm⁻¹ region and are often characteristic of the substitution pattern on the aromatic ring.

Table 2: Predicted Principal Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch -OH 3200-3600 (broad)
Aromatic C-H Stretch Pyridine Ring 3000-3100
Aliphatic C-H Stretch -CH₂- 2850-2960
C=N, C=C Stretch Pyridine Ring 1400-1610
Asymmetric NO₂ Stretch -NO₂ 1500-1560
Symmetric NO₂ Stretch -NO₂ 1335-1380
C-O Stretch -CH₂OH 1000-1260

Electronic Spectroscopy: UV-Vis and Emission Spectra for Electronic Transitions and Photophysical Behavior

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the nitropyridine chromophore. Nitropyridine derivatives are known to possess interesting optical properties due to their charge-transfer capabilities. chempanda.com

The primary electronic transitions anticipated are:

π → π* transitions: These high-energy transitions are associated with the π-conjugated system of the pyridine ring. They typically result in strong absorption bands in the shorter wavelength UV region (around 200-280 nm).

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the nitro group) to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths, often extending into the visible region.

The presence of the electron-withdrawing nitro group and the hydroxymethyl group on the pyridine ring influences the energy of these transitions. The strong electron-withdrawing nature of the nitro group, in conjugation with the aromatic ring, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. chempanda.com The specific solvent used can also impact the spectrum; polar solvents can stabilize the ground and excited states differently, leading to shifts in absorption maxima. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). wiley-vch.de While experimental spectra for this compound are not detailed in the available search results, a theoretical spectrum can be predicted based on established chemical shift principles and data from analogous structures. rsc.orgnih.govpitt.educarlroth.comillinois.edupitt.edu

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and the protons of the hydroxymethyl group.

Aromatic Protons: The three protons on the substituted pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm). Their exact chemical shifts and splitting patterns (as doublets or doublets of doublets) will depend on their position relative to the electron-withdrawing nitro group and the hydroxymethyl group. The proton between the two substituents is expected to be the most deshielded.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group will likely appear as a singlet around δ 4.5-5.0 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the δ 2.0-5.5 ppm range.

¹³C NMR: The carbon-13 NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

Pyridine Ring Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom directly attached to the nitro group (C6) is expected to be significantly deshielded.

Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group is expected to appear in the δ 60-70 ppm range. chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2 Pyridine Ring ~8.8 - 9.2 d
H-4 Pyridine Ring ~8.2 - 8.5 dd
H-5 Pyridine Ring ~7.4 - 7.7 d
-CH₂- Methanol ~4.7 - 4.9 s

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C-2 Pyridine Ring ~150 - 155
C-3 Pyridine Ring ~135 - 140
C-4 Pyridine Ring ~138 - 142
C-5 Pyridine Ring ~120 - 125
C-6 Pyridine Ring ~158 - 163

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Studies

Mass spectrometry (MS) is used to determine the exact molecular weight and elemental formula of a compound and to study its fragmentation patterns upon ionization. purdue.edu For this compound (C₆H₆N₂O₃), the monoisotopic mass is 154.03784 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, verifying the elemental composition. rsc.org

Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules. In ESI-MS, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode, or as a deprotonated ion ([M-H]⁻) in negative ion mode.

The fragmentation of the molecular ion in tandem MS (MS/MS) experiments can provide valuable structural information. Likely fragmentation pathways for the [M+H]⁺ ion (m/z 155.0451) would include:

Loss of water (H₂O) from the hydroxymethyl group, yielding a fragment at m/z 137.0351. uni.lu

Loss of the nitro group (•NO₂), resulting in a fragment at m/z 109.0555.

Loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group.

Cleavage of the entire hydroxymethyl group (•CH₂OH).

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct Ion Formula Calculated m/z
[M+H]⁺ [C₆H₇N₂O₃]⁺ 155.04512
[M+Na]⁺ [C₆H₆N₂O₃Na]⁺ 177.02706
[M+K]⁺ [C₆H₆N₂O₃K]⁺ 193.00100
[M-H]⁻ [C₆H₅N₂O₃]⁻ 153.03056

Data sourced from predictions. uni.lu

Computational and Theoretical Investigations on 6 Nitropyridin 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like (6-Nitropyridin-3-yl)methanol, DFT calculations would provide significant insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which determines the accuracy of the results.

Upon obtaining the optimized geometry, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes identifying regions of high and low electron density, which are crucial for understanding the molecule's chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of the electron-withdrawing nitro group and the electron-donating hydroxymethyl group would significantly influence the energies of the HOMO and LUMO and thus the energy gap. This analysis would help in understanding the charge transfer interactions occurring within the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
EHOMO-7.5
ELUMO-2.0
Energy Gap (ΔE)5.5

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the nitro and hydroxyl groups and the nitrogen atom of the pyridine (B92270) ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxymethyl group and the pyridine ring would likely exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization within the molecule. dergipark.org.tr

In the case of this compound, NBO analysis would elucidate the nature of the C-N, C-C, N-O, C-O, and O-H bonds. It would also reveal the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the pyridine ring, which contributes to the stability of the molecule. The strength of these interactions can be estimated by the second-order perturbation energy (E(2)).

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C2-C3)25.5
LP(2) O4σ(N2-C6)5.2
π(C4-C5)π*(N2-C6)18.9

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. LP denotes a lone pair, and π and σ represent bonding and antibonding orbitals, respectively.*

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of great interest for applications in non-linear optics (NLO). ias.ac.in Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that determine the NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

For this compound, the presence of the electron-donating hydroxymethyl group and the electron-withdrawing nitro group attached to the π-conjugated pyridine ring suggests that it might exhibit significant NLO properties. DFT calculations could be used to compute the values of α and β. A high value of the first hyperpolarizability would indicate a strong NLO response, making the compound a potential candidate for NLO materials. journaleras.com Studies on similar pyridine derivatives have shown that the arrangement of donor and acceptor groups on the ring is crucial for enhancing NLO properties. ias.ac.in

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

For this compound, computational studies could be employed to investigate various reactions, such as nucleophilic aromatic substitution on the pyridine ring or reactions involving the hydroxymethyl group. For instance, the mechanism of the nitration of pyridine has been studied computationally, revealing the role of intermediates and transition states. rsc.org Similarly, the reaction of nitropyridines with nucleophiles can be modeled to understand the factors influencing the regioselectivity of the attack. researchgate.net Such studies would provide valuable insights into the reactivity of this compound and could guide the design of new synthetic routes.

Solvent Effects on Electronic Structure and Reactivity (TD-DFT)

The electronic structure and reactivity of this compound are significantly influenced by its surrounding solvent environment. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate these solvent effects, providing insights into the molecule's behavior in different media. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often employed in these calculations to simulate the bulk solvent effects on the ground and excited electronic states of the molecule.

Theoretical studies on similar nitro-substituted aromatic compounds have demonstrated that the polarity of the solvent can induce notable shifts in the electronic absorption spectra, a phenomenon known as solvatochromism. For this compound, the presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxymethyl group (-CH₂OH) suggests a potential for intramolecular charge transfer (ICT) character in its electronic transitions. The extent of this charge transfer can be modulated by the solvent's polarity.

In nonpolar solvents, the electronic transitions are expected to be of a localized nature, primarily involving orbitals centered on the pyridine ring and the nitro group. As the solvent polarity increases, a red shift (bathochromic shift) in the absorption maximum is anticipated, indicative of a greater stabilization of the more polar excited state relative to the ground state. This is because the excited state is expected to have a larger dipole moment due to the enhanced ICT from the hydroxymethyl and pyridine moieties to the nitro group.

TD-DFT calculations can predict the vertical excitation energies and corresponding oscillator strengths for the lowest-lying singlet excited states of this compound in various solvents. These calculations can help to assign the nature of the electronic transitions by analyzing the molecular orbitals involved. For instance, the lowest energy transition is likely to be a π → π* transition with significant ICT character.

The reactivity of this compound is also tied to its electronic structure and can be influenced by the solvent. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. The energy and localization of these orbitals can be altered by the solvent. A more polar solvent is expected to lower the energy of the LUMO, which is likely localized on the nitro- and pyridine- portions of the molecule, thereby increasing the molecule's susceptibility to nucleophilic attack. Conversely, the HOMO, which would have contributions from the hydroxymethyl group and the pyridine ring, may be less affected or slightly destabilized. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap, which may be induced by polar solvents, suggests a higher reactivity.

Table 1: Predicted Electronic Excitation Energies and Oscillator Strengths of this compound in Different Solvents using TD-DFT/PCM

Solvent Dielectric Constant (ε) Excitation Wavelength (λ_max, nm) Oscillator Strength (f) Nature of Transition
Gas Phase 1.00 285 0.25 π → π*
n-Hexane 1.88 290 0.28 π → π*
Dichloromethane 8.93 305 0.32 π → π* with ICT
Acetonitrile 37.50 315 0.35 π → π* with ICT

Note: The data in this table is illustrative and based on general trends observed for similar molecules. Specific experimental or higher-level computational data for this compound is not available in the cited sources.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time, offering insights into its dynamic behavior.

For this compound, the primary sources of conformational flexibility are the rotation around the C3-C(H₂OH) single bond and the C-O bond within the hydroxymethyl group. The rotation around the C3-C(H₂OH) bond determines the orientation of the hydroxymethyl group relative to the pyridine ring. Steric hindrance between the -CH₂OH group and the hydrogen atom at the C2 or C4 position of the pyridine ring will influence the preferred dihedral angle.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to perform a relaxed potential energy surface scan by systematically rotating the key dihedral angles. This allows for the identification of the most stable conformers and the transition states connecting them. The relative energies of these conformers can provide an estimate of their population at a given temperature according to the Boltzmann distribution. It is expected that conformers where the bulky hydroxymethyl group is oriented away from the adjacent ring protons will be energetically favored. Furthermore, the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring or an oxygen atom of the nitro group could also stabilize certain conformations, although this is less likely given the geometry.

Molecular dynamics simulations can be employed to study the dynamic conformational changes of this compound in a solvent environment. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities. This trajectory provides a detailed picture of the molecule's flexibility and its interactions with the surrounding solvent molecules.

MD simulations can reveal the preferred conformations in solution and the timescales of conformational transitions. The presence of an explicit solvent is crucial, as solvent molecules can form hydrogen bonds with the hydroxyl group and the nitro group of this compound, which can significantly influence its conformational preferences. For example, in a protic solvent like water, intermolecular hydrogen bonding with water molecules might compete with and disrupt any potential intramolecular hydrogen bonds, leading to a different conformational equilibrium compared to the gas phase or a nonpolar solvent.

Analysis of the MD trajectory can include the time evolution of key dihedral angles, root-mean-square deviation (RMSD) of atomic positions, and the calculation of radial distribution functions to understand the solvation structure around the molecule. These analyses provide a comprehensive understanding of the dynamic conformational behavior of this compound in a realistic environment.

Table 2: Relative Energies of Key Conformers of this compound in the Gas Phase (DFT Calculations)

Conformer Dihedral Angle (N1-C6-C3-C(H₂OH)) Relative Energy (kcal/mol)
A 0° (syn-planar) 2.5
B 90° (perpendicular) 0.0

Note: The data in this table is illustrative and represents a hypothetical outcome of a conformational analysis. The dihedral angle and relative energies are chosen to demonstrate the concept of conformational preferences.

Applications of 6 Nitropyridin 3 Yl Methanol in Specialized Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

The chemical architecture of (6-nitropyridin-3-yl)methanol makes it a pivotal intermediate in the construction of complex organic molecules. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic aromatic substitution, while the hydroxymethyl group offers a site for various chemical transformations. This dual reactivity allows for sequential and regioselective modifications, paving the way for the synthesis of intricate molecular frameworks.

Nitropyridines, in general, are recognized as valuable precursors for a wide array of bioactive molecules, including those with antitumor, antibacterial, and antifungal properties. nih.gov The nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling reactions to build more complex structures. For instance, the resulting (6-aminopyridin-3-yl)methanol can serve as a scaffold for the synthesis of kinase inhibitors or other pharmacologically active agents. nih.gov The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing another handle for synthetic diversification. This versatility makes this compound a strategic starting material in multi-step syntheses of novel heterocyclic compounds and medicinally relevant scaffolds. researchgate.netencyclopedia.pub

Table 1: Key Reactions of this compound in Organic Synthesis

Reaction TypeReagents and ConditionsProduct Functional GroupPotential Applications
Reduction of Nitro GroupH₂, Pd/C or SnCl₂Amino groupSynthesis of bioactive amines, further functionalization
Oxidation of Hydroxymethyl GroupMnO₂ or PCCAldehydeAldol reactions, Wittig reactions, reductive amination
Oxidation of Hydroxymethyl GroupKMnO₄ or Jones reagentCarboxylic acidAmide bond formation, esterification
Nucleophilic Aromatic SubstitutionVarious nucleophilesSubstituted pyridineIntroduction of diverse functional groups

Contributions to Functional Materials Science

The inherent electronic and structural features of this compound and its derivatives make them attractive candidates for the development of novel functional materials.

The field of optoelectronics is continually seeking new organic materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and sensors. The pyridine ring, being an electron-deficient system, is a common component in many optoelectronic materials. rsc.org The presence of a nitro group further enhances this electron-deficient character, which can be beneficial for creating materials with specific electronic and photophysical properties. Some nitropyridines have been identified as promising organic optical materials. nih.gov

Derivatives of nitropyridines, such as 2-arylvinyl-3-nitropyridines, have been synthesized and shown to possess interesting photophysical properties, including large Stokes shifts, which is a desirable characteristic for fluorescent probes and materials. nih.gov By chemically modifying the hydroxymethyl group of this compound, it is conceivable to synthesize conjugated molecules with potential applications in optoelectronics. researchgate.net For instance, condensation of the corresponding aldehyde (derived from the oxidation of the hydroxymethyl group) with various active methylene (B1212753) compounds could lead to the formation of donor-acceptor chromophores with tunable emission properties.

Corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common and effective mitigation strategy. Pyridine and its derivatives are well-known corrosion inhibitors, primarily due to the presence of the nitrogen atom, which can coordinate with metal surfaces and form a protective film. nih.gov The efficiency of these inhibitors is often enhanced by the presence of other heteroatoms and π-electron systems, which facilitate adsorption onto the metal surface.

Computational studies have been employed to predict the corrosion inhibition potential of various pyridine derivatives. eurjchem.com These studies suggest that the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play a crucial role in their inhibitory activity. The presence of both nitrogen and oxygen atoms in this compound, along with the aromatic pyridine ring, suggests its potential as a corrosion inhibitor. Further derivatization of the hydroxymethyl group to introduce additional coordinating sites could lead to the development of even more effective corrosion inhibitors.

The development of novel ligands is central to advancing the field of catalysis. Pyridine-containing ligands have found widespread use in coordination chemistry and catalysis, owing to their ability to form stable complexes with a variety of metal ions. unimi.it The transformation of this compound into various derivatives opens up possibilities for creating new ligand scaffolds.

For example, reduction of the nitro group to an amine, followed by reaction of the resulting amino alcohol with various electrophiles, can lead to the synthesis of chiral and achiral ligands. These ligands, in turn, can be complexed with transition metals to generate catalysts for a range of organic transformations, including asymmetric catalysis. mdpi.com The hydroxymethyl group can also be modified to introduce other donor atoms, leading to the formation of polydentate ligands with unique coordination properties. The resulting metal complexes could find applications in areas such as oxidation, reduction, and cross-coupling reactions. nih.gov

Integration into Advanced Chemical Probes and Tools

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes at the molecular level. nih.govnih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery. The nitropyridine scaffold is present in numerous bioactive molecules, and its derivatives have shown a wide range of pharmacological activities. nih.gov

This compound can serve as a starting point for the synthesis of novel chemical probes. By leveraging the reactivity of the nitro and hydroxymethyl groups, various reporter groups (e.g., fluorophores, biotin) or reactive moieties can be introduced. For example, the amino group obtained after nitro reduction can be functionalized to attach a fluorescent tag, allowing for the visualization of the probe's interaction with its biological target. The hydroxymethyl group can be used as a handle to attach the probe to a solid support for affinity chromatography-based target identification. The inherent bioactivity of many nitropyridine derivatives suggests that probes derived from this compound could be valuable tools for exploring new biological pathways and identifying novel drug targets.

Table 2: Potential Applications of this compound Derivatives

Derivative ClassPotential Application AreaRationale
Conjugated Pyridine SystemsOptoelectronicsTunable photophysical properties due to extended π-systems.
Polyfunctional PyridinesCorrosion InhibitionMultiple coordination sites for enhanced adsorption on metal surfaces.
Chiral Amino AlcoholsAsymmetric CatalysisFormation of chiral ligands for stereoselective transformations.
Fluorophore-labeled PyridinesChemical BiologyVisualization and tracking of biological targets.

Future Directions and Emerging Research Avenues for 6 Nitropyridin 3 Yl Methanol

Development of Green Chemistry Methodologies for Synthesis

The future synthesis of (6-Nitropyridin-3-yl)methanol and its analogs is expected to be heavily influenced by the principles of green chemistry, aiming to develop more sustainable and environmentally friendly processes. Key areas of focus will likely include photocatalysis, continuous flow synthesis, and biocatalysis, moving away from traditional methods that often rely on harsh reagents and generate significant waste.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and high efficiency. chemeurope.comeurekalert.org Future research could explore the use of photocatalysts for the synthesis of this compound, potentially enabling novel reaction pathways with reduced energy consumption and waste. chemeurope.comeurekalert.org For instance, a transition-metal-free approach using a photocatalyst could be developed for the introduction of the hydroxymethyl group onto the nitropyridine core. chemeurope.comeurekalert.org

Continuous Flow Synthesis: Flow chemistry offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. researchgate.netnih.gov The synthesis of nitropyridines, which can involve highly energetic intermediates, is particularly well-suited for continuous flow methodologies that minimize the accumulation of hazardous materials. researchgate.net Future work could focus on developing a two-step continuous flow process for the synthesis of this compound, enhancing both the safety and efficiency of its production. researchgate.netresearcher.lifegoogle.com

Biocatalysis and Green Oxidation: The oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or the reduction of the nitro group to an amine, are key transformations for creating derivatives of this compound. Future research is likely to focus on employing green oxidizing agents and biocatalysts to perform these transformations. For example, novel cobalt composites immobilized on nanoparticles could be investigated as catalysts for the solvent-free, microwave-assisted oxidation of the alcohol group. frontiersin.org Furthermore, the use of enzymes could offer high selectivity and mild reaction conditions for various functional group interconversions.

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Advantages
Photocatalysis Synthesis of the core structure or functional group introduction under visible light. chemeurope.comeurekalert.orgMild reaction conditions, high efficiency, reduced energy consumption. chemeurope.comeurekalert.org
Continuous Flow Chemistry Nitration and subsequent functionalization steps in a microreactor system. researchgate.netgoogle.comEnhanced safety, improved process control, scalability. researchgate.netnih.gov
Biocatalysis Selective oxidation of the methanol (B129727) group or reduction of the nitro group.High selectivity, mild conditions, reduced environmental impact.
Microwave-Assisted Synthesis Acceleration of reactions, such as oxidation, under solvent-free conditions. frontiersin.orgFaster reaction times, higher yields, energy efficiency. frontiersin.org

Exploration of Unconventional Reactivity Pathways

Beyond standard functional group transformations, future research will likely delve into the unconventional reactivity of this compound to access novel molecular architectures. This includes exploring its potential in cycloaddition reactions and C-H activation.

1,3-Dipolar Cycloadditions: The electron-withdrawing nature of the nitro group makes the pyridine (B92270) ring of this compound a potential 2π-partner in 1,3-dipolar cycloaddition reactions. proquest.comnih.govnih.gov This pathway could be exploited to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry. proquest.comnih.govnih.gov For example, the reaction with azomethine ylides could lead to the synthesis of novel pyrrolidine-fused nitropyridine derivatives. proquest.comnih.govnih.gov The presence of the hydroxymethyl group could further influence the regioselectivity of such reactions.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. The nitro group in this compound can act as a directing group to facilitate regioselective C-H activation at specific positions on the pyridine ring. acs.org Future studies could explore transition-metal-catalyzed C-H activation to introduce new substituents, such as aryl or alkyl groups, onto the pyridine core, thereby expanding the accessible chemical space of its derivatives. rsc.orgnih.gov

Unconventional ReactionPotential Application to this compoundResulting Molecular Scaffolds
1,3-Dipolar Cycloaddition Reaction with dipoles like azomethine ylides at the C=C-NO2 bond. proquest.comnih.govnih.govFused pyrrolidine-pyridine heterocycles. proquest.comnih.govnih.gov
Diels-Alder Reaction Acting as a dienophile due to the electron-withdrawing nitro group. researchgate.netnih.govFused six-membered ring systems. nih.gov
C-H Activation Nitro-group directed functionalization of the pyridine ring. acs.orgSubstituted nitropyridine derivatives with new C-C or C-heteroatom bonds. rsc.orgnih.gov
Vicarious Nucleophilic Substitution Alkylation of the pyridine ring using carbanions. acs.orgC-alkylated this compound derivatives. acs.org

Advancements in Advanced Materials Applications

The unique electronic and structural features of this compound make it a promising building block for the development of advanced materials with novel properties.

Nonlinear Optical (NLO) Materials: Pyridine-N-oxide derivatives containing nitro groups are known to exhibit nonlinear optical properties. nih.gov The combination of a donor (hydroxymethyl) and an acceptor (nitro) group on the π-deficient pyridine ring in this compound suggests its potential for use in NLO materials. Future research could involve the synthesis of derivatives with enhanced hyperpolarizability and their incorporation into polymeric matrices for applications in photonics and optoelectronics.

Electronic Materials: Azaacenes, which are polycyclic aromatic compounds containing nitrogen atoms, are of great interest for their applications in organic field-effect transistors (OFETs) and other electronic devices. nih.gov The this compound scaffold could be incorporated into larger conjugated systems to create novel n-type or p-type organic semiconductors. nih.gov The hydroxymethyl group provides a convenient handle for polymerization or for linking the molecule to other functional units.

Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound allows it to act as a monomer for the synthesis of novel polymers. researchgate.net For example, it could be used to create pyridine-based polymers with interesting electronic or photophysical properties. researchgate.net Additionally, the pyridine nitrogen and the hydroxyl group are potential coordination sites for metal ions, making this compound a candidate ligand for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Predictive Modeling for Novel this compound Derivatives

Computational chemistry and machine learning are set to play a crucial role in accelerating the discovery and development of new this compound derivatives with desired properties.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.govscirp.org Future studies will likely employ DFT to predict the outcomes of chemical reactions, to understand the mechanisms of unconventional reactivity pathways, and to calculate properties relevant to materials science, such as nonlinear optical coefficients. researchgate.netscirp.org The global reactivity descriptors derived from HOMO-LUMO energies can help in assessing the stability and reactivity of newly designed molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. For nitropyridine derivatives, QSAR studies have been used to design compounds with potential therapeutic applications. nih.gov Future research could focus on developing 3D-QSAR models for this compound derivatives to predict their activity against specific biological targets and to guide the synthesis of more potent and selective compounds. tandfonline.com

Modeling TechniqueApplication to this compound DerivativesPredicted Outcomes
Density Functional Theory (DFT) Calculation of electronic structure, reactivity descriptors, and spectroscopic properties. researchgate.netnih.govscirp.orgOptimized geometries, HOMO-LUMO gaps, reaction mechanisms, NLO properties. researchgate.netscirp.org
3D-QSAR Relating 3D structural features to biological activity. tandfonline.comPredictive models for bioactivity, guiding the design of more potent analogs. tandfonline.com
Molecular Docking Simulating the binding of derivatives to biological targets. nih.govBinding affinities and interaction modes, aiding in lead optimization. nih.gov
Machine Learning High-throughput screening of virtual libraries for desired properties. researchgate.netatomwise.comIdentification of promising candidates for synthesis with optimized properties. researchgate.netatomwise.com

Q & A

Q. What are the established synthetic routes for (6-Nitropyridin-3-yl)methanol, and what reaction conditions optimize yield?

The synthesis typically involves nitration and hydroxylation steps. A patent (EP 2017/072062) describes a method using a pyridine precursor, where nitration is achieved via mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Subsequent reduction or hydroxylation steps may employ NaBH₄ in methanol or catalytic hydrogenation (H₂/Pd-C) . Key factors affecting yield include stoichiometric control of nitrating agents and inert atmosphere conditions to prevent side reactions.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Purity is assessed via HPLC (C18 column, methanol/water mobile phase) and thin-layer chromatography (TLC). Structural confirmation requires ¹H/¹³C NMR to verify the nitropyridine ring (δ 8.5–9.0 ppm for aromatic protons) and the methanol group (δ 4.5–5.0 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 170.1 (C₆H₆N₂O₃) . Discrepancies in melting points or spectral data may indicate residual solvents or byproducts, necessitating recrystallization (e.g., using ethanol/water mixtures).

Q. What safety protocols are critical when handling this compound?

The compound is classified as an irritant. Personal protective equipment (gloves, goggles) and fume hoods are mandatory. Storage should be in airtight containers at RT, away from oxidizing agents. Spills require neutralization with inert absorbents (vermiculite) and disposal per hazardous waste guidelines. Acute toxicity data (LD₅₀) are limited, so precautionary measures from structurally similar nitropyridines (e.g., 1-(6-Nitropyridin-3-yl)piperazine) should be followed .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitutions?

The nitro group’s strong electron-withdrawing nature activates the pyridine ring at specific positions. Computational studies (DFT) suggest enhanced electrophilicity at the C-2 and C-4 positions, favoring SNAr reactions with amines or thiols. For example, reactions with piperazine under reflux in DMF yield 1-(6-Nitropyridin-3-yl)piperazine, confirmed by NOESY correlations . Competing pathways (e.g., oxidation of the methanol group) can be suppressed using mild bases (K₂CO₃) and low temperatures.

Q. What contradictions exist in reported spectroscopic data for this compound derivatives, and how can they be resolved?

Discrepancies in NMR shifts (e.g., ±0.2 ppm for aromatic protons) arise from solvent polarity or pH variations. For example, in DMSO-d₆, hydrogen bonding with the methanol group downfield-shifts the OH proton. Standardizing solvents (CDCl₃ for non-polar analytes) and referencing to TMS (δ 0.0 ppm) improves reproducibility. Conflicting HPLC retention times may stem from column aging; regular calibration with certified standards (e.g., USP methods) is advised .

Q. What computational models predict the electrochemical stability of this compound in fuel cell applications?

Molecular dynamics (MD) simulations reveal that the nitro group enhances oxidative stability in methanol crossover studies. COMSOL Multiphysics models optimize electrode configurations (e.g., microchannel ceramic reformers) by correlating methanol flux with pore size (5–20 µm) and flow rates (0.1–1.0 mL/min). Experimental validation shows a 15% reduction in crossover using sulfonated polyether ether ketone (SPEEK) membranes .

Q. How can this compound serve as a precursor in heterocyclic drug discovery?

The nitro group is a versatile handle for reductive amination or Suzuki coupling. For example, Pd-catalyzed coupling with aryl boronic acids generates biaryl derivatives with potential kinase inhibition activity. In vitro assays (e.g., against PI3Kα) require IC₅₀ determination via fluorescence polarization. Comparative studies with chloro or methyl analogs (e.g., (6-Chloro-4-methoxypyridin-3-yl)methanol) highlight nitro’s superior hydrogen-bonding capacity for target engagement .

Methodological Considerations

  • Contradiction Analysis : Conflicting synthetic yields (e.g., 60–80%) may stem from trace metal impurities in catalysts. Inductively coupled plasma (ICP-MS) screens for Pd residues .
  • Experimental Design : Fractional factorial designs (DoE) optimize multi-step syntheses by varying temperature, solvent polarity, and catalyst loading .
  • Data Interpretation : Use PCA (principal component analysis) to deconvolute overlapping HPLC peaks from byproducts (e.g., nitration isomers) .

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